molecular formula C10H12ClNSi B1591780 2-Chloro-3-trimethylsilanylethynyl-pyridine CAS No. 470463-35-5

2-Chloro-3-trimethylsilanylethynyl-pyridine

Cat. No. B1591780
CAS RN: 470463-35-5
M. Wt: 209.75 g/mol
InChI Key: SBSZJRBQSBKNGE-UHFFFAOYSA-N
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Description

2-Chloro-3-trimethylsilanylethynyl-pyridine (CTEP) is a heterocyclic compound that has been used in a variety of scientific research applications. It is an important building block for organic synthesis, and is also used in the synthesis of various other compounds. CTEP has been studied for its potential applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-3-trimethylsilanylethynyl-pyridine is utilized as a building block for synthesizing compounds with potential therapeutic effects. Its structure is amenable to modifications that can lead to the development of new drugs, particularly those targeting neurological disorders such as Alzheimer’s disease .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of pyridine derivatives through cross-coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .

Materials Science

In materials science, 2-Chloro-3-trimethylsilanylethynyl-pyridine can be employed in the synthesis of organic electronic materials. Its ability to act as a ligand to metal centers makes it valuable in creating new materials with specific electronic properties for use in semiconductors and other electronic applications .

Agricultural Research

The compound’s derivatives may be explored for their role in agricultural research, particularly in the synthesis of novel pesticides and herbicides. The pyridine moiety is a common feature in many agrochemicals, and this compound could lead to the development of more effective and environmentally friendly agricultural chemicals .

Environmental Studies

2-Chloro-3-trimethylsilanylethynyl-pyridine: might be used in environmental studies to develop sensors or probes for detecting environmental pollutants. The pyridine ring can interact with various substances, making it a potential candidate for environmental monitoring tools .

Industrial Applications

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactive ethynyl group allows for further functionalization, creating a wide range of industrial products .

Proteomics Research

For proteomics research, 2-Chloro-3-trimethylsilanylethynyl-pyridine can be used to modify peptides and proteins. This modification can help in studying protein interactions and functions, which is crucial for understanding biological processes and diseases .

Chemical Synthesis Research

Lastly, it is a valuable reagent in chemical synthesis research for developing new synthetic methodologies. Researchers can leverage its unique chemical properties to discover more efficient and selective reactions, contributing to the advancement of synthetic chemistry .

properties

IUPAC Name

2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSZJRBQSBKNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592071
Record name 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

470463-35-5
Record name 2-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470463-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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